molecular formula C12H7BrClN3 B3282163 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745828-05-1

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3282163
CAS No.: 745828-05-1
M. Wt: 308.56 g/mol
InChI Key: JKMRKAXPWDLAOV-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a 2-chlorophenyl group at the 3rd position of the triazolopyridine ring. Triazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-amino-5-bromo-1,2,4-triazole in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom at the 6th position and the 2-chlorophenyl group at the 3rd position makes 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine unique. This unique structure can result in distinct biological activities and interactions with molecular targets compared to other similar compounds .

Properties

IUPAC Name

6-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-5-6-11-15-16-12(17(11)7-8)9-3-1-2-4-10(9)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMRKAXPWDLAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide (2.96 g, 9.1 mmol) in POCl3 (15 mL) was heated at 85° C. for 48 hours. The solvent was removed in vacuo, and the residue quenched with saturated Na2CO3 and EtOAc. The layers were separated, and the organic layer concentrated in vacuo to minimal volume. The resulting solid was filtered and purified by flash chromatography to give the title compound (0.85 g, 30%).
Name
2-chloro-benzoic acid N′-(5-bromo-pyridin-2-yl)hydrazide
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
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6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

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